

Why Does Lenvatinib Mesylate Have Poor Dissolution?

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Compound Focus: Lenvatinib Mesylate

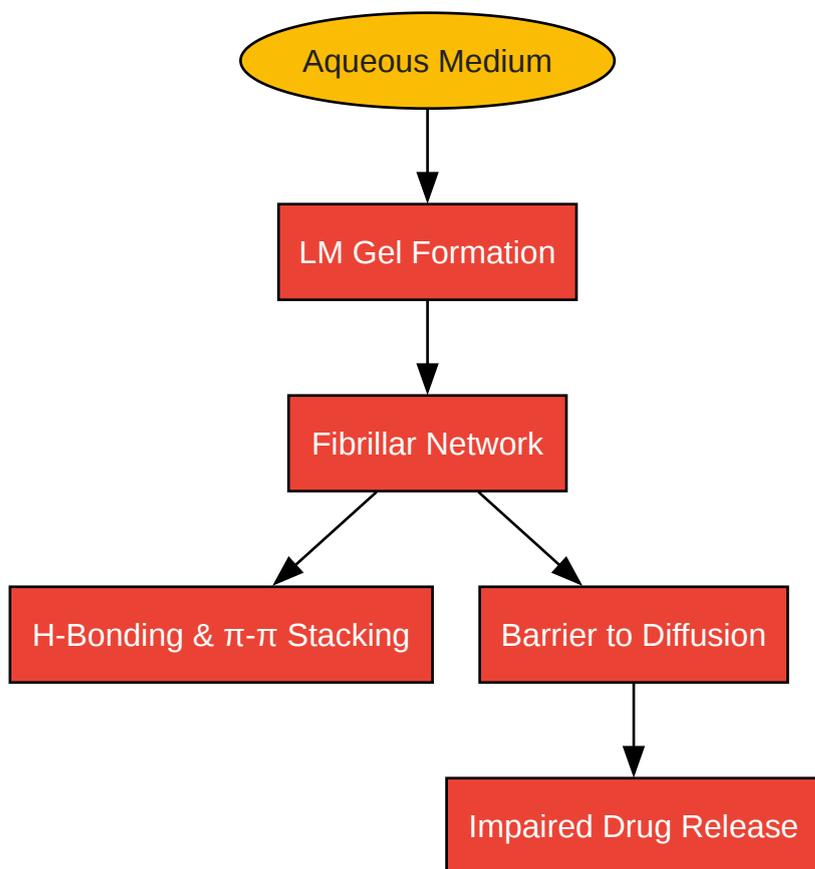
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The core issue is its propensity to form a hydrogel upon contact with aqueous media, which creates a viscous barrier that significantly hinders drug release [1] [2].

Aspect	Key Findings
Observed Phenomenon	Formation of a sticky, semi-transparent gel on the surface of compacts during intrinsic dissolution testing in water and 0.1 M HCl [2].
Impact on Dissolution	Biphasic release profile: an initial rapid release phase followed by a sustained, slow release phase due to gel barrier formation [2].
Proposed Mechanism	Molecular self-assembly of Lenvatinib Mesylate into a three-dimensional fibrillar network, driven by charge-assisted hydrogen bonding and π-π stacking interactions [2].



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How to Analyze Lenvatinib: Validated Analytical Methods

Accurate quantification is essential for dissolution studies. Below are two validated bioanalytical methods, with the LC-MS/MS method offering superior sensitivity [3] [4].

Parameter	HPLC-UV Method [3]	LC-MS/MS Method [4]
Application	Therapeutic Drug Monitoring in human serum	Protein binding studies; general quantification in serum/plasma/PBS
Sample Volume	Not Specified	200 μ L

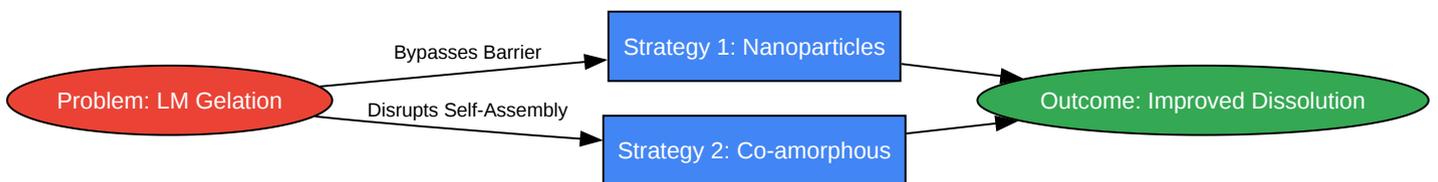
Parameter	HPLC-UV Method [3]	LC-MS/MS Method [4]
Sample Prep	Solid-Phase Extraction (Octadecylsilyl silica cartridge)	Liquid-Liquid Extraction (Diethyl ether: n-hexane)
Stationary Phase	Conventional Octadecylsilyl silica column	Not Specified
Mobile Phase	0.02 mol/L Sodium Phosphate (pH 6.7) : Acetonitrile (50:50, v/v)	Not Specified
Flow Rate	1.0 mL/min	Not Specified
Detection	UV at 244 nm	Tandem Mass Spectrometry (MS/MS)
Run Time	Not Specified	4.5 minutes
Linear Range	6.25 - 400 ng/mL	0.08 - 50 ng/mL (in serum)
LLOQ	6.25 ng/mL	0.08 ng/mL (in serum)
Extraction Recovery	≥ 97%	> 85%
Precision (CV)	Intraday < 4.7%, Interday < 6.0%	Within 6.6%

How to Improve Dissolution: Formulation Strategies

Advanced formulation techniques can effectively overcome the gelation problem and enhance dissolution.

Strategy	Mechanism & Findings	Experimental Notes
Nanoparticle Formulations	Mechanism: Bypasses gelation via nanonization; enables synergistic therapy (e.g., with photodynamic therapy). Finding: pH-responsive Pluronic F127 nanoparticles co-loaded with Lenvatinib and a photosensitizer	Method: One-step nanoprecipitation. Key Consideration: The π - π stacking between Lenvatinib and the photosensitizer (BODIPY)

Strategy	Mechanism & Findings	Experimental Notes
	achieved ~88% drug release under weakly acidic conditions (pH 5.0) [5].	aids in stable nanoparticle self-assembly [5].
Co-amorphous Systems	Mechanism: Disrupts the self-assembly capability by forming a molecular-level dispersion with a coformer. Finding: Co-amorphous system of Lurasidone HCl with L-Cysteine eliminated gelation and dramatically enhanced dissolution [2]. (Note: This is a proven concept for a drug with similar gelation issues and represents a promising strategy for Lenvatinib.)	Screening of different coformers (e.g., amino acids, organic acids) is crucial to find one that effectively inhibits LM self-assembly.
Branded Formulation	Mechanism: The commercial product's composition is designed to ensure adequate dissolution and bioavailability [1].	For comparative studies, the specific excipients and manufacturing process of the branded product are key.



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Experimental Protocol: Assessing Intrinsic Dissolution Rate (IDR)

This test is critical for evaluating the gelation behavior and intrinsic dissolution properties of your LM material or formulation [2].

- **Compaction:** Place approximately 150 mg of crystalline LM (or your test formulation) into a 13 mm die. Compress at a pressure of **75 MPa for 10 seconds** using a hydraulic press to form a compact.

- **Dissolution Testing:** Use a standard dissolution apparatus (e.g., USP Type II paddle). The dissolution media can be **900 mL of purified water or 0.1 M HCl**. Maintain the media temperature at **37 ± 0.5 °C** with a paddle speed of **50 rpm**.
- **Visual Observation:** Closely monitor the surface of the compact throughout the test. The formation of a **semi-transparent, viscous gel layer** is a visual indicator of the problem.
- **Sampling & Analysis:** Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). Filter the samples immediately (using a 0.45 µm or smaller filter) to remove any potential gel particles.
- **Quantification:** Analyze the drug concentration in the filtrate using a validated HPLC-UV or LC-MS/MS method (as described above).
- **Data Plotting:** Plot the cumulative amount of drug released per unit area (µg/mm²) against time (minutes). A biphasic profile (sharp initial release followed by a plateau) confirms the gelation effect.

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